2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a phenylamino group, and a bromonicotinate moiety. Its molecular formula is C15H13BrN2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps. One common method starts with the preparation of 5-bromonicotinic acid, which is then esterified to form methyl 5-bromonicotinate . This intermediate is then reacted with 4-(methoxycarbonyl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like diethyl ether and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bromine atom to a less reactive form.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom .
Scientific Research Applications
2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromonicotinate: A precursor in the synthesis of the target compound.
5-Bromonicotinic acid: Another related compound with similar structural features.
Methyl 2-amino-5-bromonicotinate: A compound with a similar bromonicotinate moiety.
Uniqueness
2-((4-(Methoxycarbonyl)phenyl)amino)-2-oxoethyl 5-bromonicotinate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c1-23-15(21)10-2-4-13(5-3-10)19-14(20)9-24-16(22)11-6-12(17)8-18-7-11/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPNLLZYFABNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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